molecular formula C11H11NO2 B13688429 5-Methoxy-7-methylindole-3-carbaldehyde

5-Methoxy-7-methylindole-3-carbaldehyde

Cat. No.: B13688429
M. Wt: 189.21 g/mol
InChI Key: XRDMHSGSJNDYLJ-UHFFFAOYSA-N
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Description

5-Methoxy-7-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to produce the desired indole derivative . Another method involves condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.

Chemical Reactions Analysis

5-Methoxy-7-methylindole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be easily oxidized to 5-Methoxy-7-methylindole-3-carboxylic acid . It also participates in condensation reactions with nitromethane in a Henry reaction to form 3-nitrovinyl indole . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.

Comparison with Similar Compounds

5-Methoxy-7-methylindole-3-carbaldehyde can be compared to other indole derivatives, such as 5-Methoxyindole-3-carboxaldehyde and 5-Methylindole-3-carboxaldehyde . While these compounds share a similar indole core structure, their functional groups and substitution patterns confer unique properties and reactivities. For example, 5-Methoxyindole-3-carboxaldehyde is used in the synthesis of fluorescent neuroactive probes and antibacterial agents , whereas 5-Methylindole-3-carboxaldehyde is utilized in the preparation of flexible tripodal ligands for metal complexes . The presence of the methoxy and methyl groups in this compound distinguishes it from these related compounds, contributing to its specific applications and reactivity.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-methoxy-7-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-7-3-9(14-2)4-10-8(6-13)5-12-11(7)10/h3-6,12H,1-2H3

InChI Key

XRDMHSGSJNDYLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C=O)OC

Origin of Product

United States

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